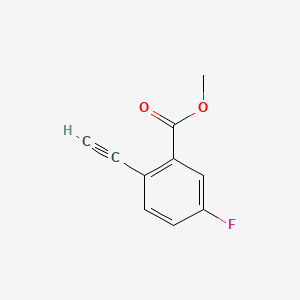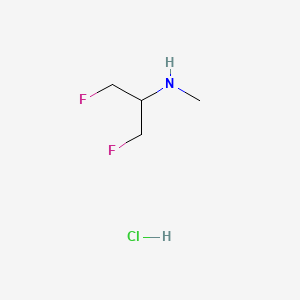![molecular formula C9H13IO3 B13460023 [1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]methyl acetate](/img/structure/B13460023.png)
[1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]methyl acetate: is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]methyl acetate typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Iodomethyl Group: The iodomethyl group is introduced via halogenation, often using iodine and a suitable halogenating agent.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of automated systems can also enhance reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodomethyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to convert the acetate group into an alcohol or other derivatives.
Common Reagents and Conditions:
Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products:
Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and alkanes.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a precursor for the development of novel materials with unique properties.
Biology:
- Investigated for its potential as a biochemical probe due to its reactive iodomethyl group.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as a drug candidate or as a pharmacophore in drug design.
- Evaluated for its antimicrobial and anticancer properties.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Employed in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of [1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]methyl acetate involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that can alter biological activity. The bicyclic structure provides rigidity and specificity, enhancing its binding affinity and selectivity.
Comparison with Similar Compounds
- [1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]methyl acetate
- [1-(Chloromethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]methyl acetate
- [1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]methyl acetate
Comparison:
- Reactivity: The iodomethyl derivative is generally more reactive in nucleophilic substitution reactions compared to its bromo, chloro, and fluoro counterparts.
- Stability: The iodomethyl compound may be less stable due to the larger atomic radius of iodine, which can lead to weaker carbon-halogen bonds.
- Applications: While all these compounds can be used in similar applications, the iodomethyl derivative’s higher reactivity makes it particularly useful in applications requiring rapid and efficient chemical modifications.
This detailed overview provides a comprehensive understanding of [1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]methyl acetate, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds.
Properties
Molecular Formula |
C9H13IO3 |
|---|---|
Molecular Weight |
296.10 g/mol |
IUPAC Name |
[1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]methyl acetate |
InChI |
InChI=1S/C9H13IO3/c1-6(11)12-4-8-7-2-9(3-7,5-10)13-8/h7-8H,2-5H2,1H3 |
InChI Key |
APEPQESEHNTTPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C2CC(C2)(O1)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13459945.png)
![N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine](/img/structure/B13459958.png)

![6-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13459969.png)


![Methyl 3-(bromomethyl)-5-{[(tert-butoxy)carbonyl]amino}benzoate](/img/structure/B13459992.png)

![1-{1-Benzyl-4-[(methylamino)methyl]piperidin-4-yl}methanamine](/img/structure/B13460010.png)




![4-Bromo-2-(trifluoromethoxy)-6-[2-(trimethylsilyl)ethynyl]aniline](/img/structure/B13460024.png)
